molecular formula C13H17N5 B6441498 N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549033-48-7

N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B6441498
CAS No.: 2549033-48-7
M. Wt: 243.31 g/mol
InChI Key: OUXKMHZRKOKNKS-UHFFFAOYSA-N
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Description

“N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” is a compound that contains a pyrazole and a pyrimidine ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyrimidine ring. The pyrazole ring would have a methyl group attached, and the pyrimidine ring would have an amine group and a cyclopentyl group attached .


Chemical Reactions Analysis

Pyrazole and pyrimidine compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry , and they can also undergo various organic reactions to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, pyrazole and pyrimidine compounds are stable and have moderate to high melting points .

Scientific Research Applications

N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is used in various scientific research applications, including as a ligand for G-protein coupled receptors, as a tool for studying the mechanism of action of drugs, and as a tool for studying the biochemical and physiological effects of drugs. This compound has also been used to study the binding of drugs to their target receptors, as well as to study the pharmacokinetics of drugs. This compound has also been used in the synthesis of other compounds, such as this compound hydrochloride (this compound-HCl).

Advantages and Limitations for Lab Experiments

The main advantage of using N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine in laboratory experiments is that it is a relatively inexpensive compound that is easy to synthesize and is stable in a wide range of pH values. This compound is also relatively non-toxic and has been shown to have minimal side effects. However, this compound is not as potent as some other compounds, and its effects may be limited in certain experiments.

Future Directions

Future research into N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine could focus on further exploring its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential of this compound as a therapeutic agent, as well as to develop new synthetic methods for the production of this compound. Additionally, further research could be done to explore the potential of this compound as a tool for studying the pharmacokinetics of drugs. Finally, further research could be done to explore the potential of this compound as a tool for studying the binding of drugs to their target receptors.

Synthesis Methods

N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is typically synthesized through a three-step process that involves the formation of a pyrimidine ring, followed by the synthesis of the cyclopentyl group, and finally the introduction of the pyrazole moiety. The first step involves the reaction of ethyl cyanoacetate and aniline, which forms an amide bond and creates a pyrimidine ring. The second step involves the reaction of the pyrimidine intermediate with ethyl cyanoacetate and cyclopentyl bromide to form the cyclopentyl group. The third step involves the reaction of the cyclopentyl intermediate and 4-methyl-1H-pyrazole-1-yl chloride to form the final this compound product.

Properties

IUPAC Name

N-cyclopentyl-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-10-7-16-18(8-10)13-6-12(14-9-15-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXKMHZRKOKNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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